3-Oxo-3-pyridin-3-yl-propionitrile

Beschreibung

The exact mass of the compound 3-Oxo-3-pyridin-3-yl-propionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Oxo-3-pyridin-3-yl-propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3-pyridin-3-yl-propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

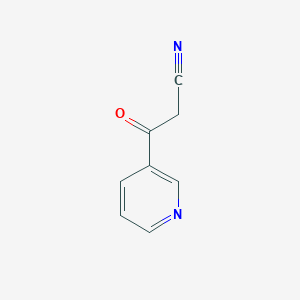

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxo-3-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNYQXMCDAKSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577589 | |

| Record name | 3-Oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30510-18-0 | |

| Record name | 3-Oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-3-(3-pyridinyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0): A Cornerstone Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Oxo-3-pyridin-3-yl-propionitrile, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its synthesis, chemical properties, reactivity, and significant applications, with a focus on its role in the generation of high-value therapeutics targeting neurological disorders and cancers.

Introduction: The Strategic Importance of the Pyridine-Containing β-Ketonitrile Scaffold

3-Oxo-3-pyridin-3-yl-propionitrile (also known as 3-nicotinoylacetonitrile) is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry. Its structure, incorporating a pyridine ring, a ketone, and a nitrile group, offers a unique combination of electronic properties and reactive sites.

The pyridine moiety is a well-established "privileged scaffold" in drug design, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[2] The β-ketonitrile functionality provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems. This strategic combination makes 3-Oxo-3-pyridin-3-yl-propionitrile a highly valuable starting material for the synthesis of novel bioactive compounds.

Table 1: Physicochemical Properties of 3-Oxo-3-pyridin-3-yl-propionitrile

| Property | Value | Source |

| CAS Number | 30510-18-0 | [3] |

| Molecular Formula | C₈H₆N₂O | [3] |

| Molecular Weight | 146.15 g/mol | [3] |

| Appearance | White to orange solid | [3] |

| Melting Point | 79-81 °C | [3] |

| Solubility | Soluble in alcohols and esters; slightly soluble in water | [3] |

Synthesis and Characterization: A Practical Approach

The most common and efficient synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile is achieved through a Claisen-type condensation reaction between a nicotinic acid ester (e.g., ethyl nicotinate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride.

Detailed Synthetic Protocol (Claisen Condensation)

This protocol outlines a representative procedure for the laboratory-scale synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile.

Materials:

-

Ethyl nicotinate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous toluene to the flask.

-

Enolate Formation: Slowly add anhydrous acetonitrile (2.0 equivalents) to the stirred suspension of sodium hydride in toluene at room temperature. The mixture may gently reflux as hydrogen gas evolves. Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the acetonitrile anion.

-

Condensation: Add ethyl nicotinate (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield 3-Oxo-3-pyridin-3-yl-propionitrile as a solid.

Characterization

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for 3-Oxo-3-pyridin-3-yl-propionitrile is not readily found, the expected spectral characteristics can be inferred from its structure.

-

1H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring (in the aromatic region, ~7.5-9.0 ppm) and a singlet for the methylene protons adjacent to the ketone and nitrile groups (~4.0 ppm).

-

13C NMR: Key signals would include those for the carbonyl carbon (~190 ppm), the nitrile carbon (~115 ppm), the methylene carbon (~30 ppm), and the carbons of the pyridine ring (~120-155 ppm).

-

IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (~2250 cm⁻¹), the C=O stretch (~1690 cm⁻¹), and C=C/C=N stretches of the pyridine ring (~1600-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 146.15 g/mol .

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 3-Oxo-3-pyridin-3-yl-propionitrile stems from the reactivity of its β-ketonitrile moiety. The methylene protons are acidic and can be readily deprotonated to form a stable enolate, which can act as a nucleophile. The ketone and nitrile groups themselves are also susceptible to various chemical transformations.

Synthesis of Pyrazole-Based Kinase Inhibitors

A prominent application of 3-Oxo-3-pyridin-3-yl-propionitrile is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold found in numerous potent kinase inhibitors.[4][5] These inhibitors are crucial in oncology, targeting dysregulated kinases involved in cancer cell proliferation and survival.[4]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a representative example of how 3-Oxo-3-pyridin-3-yl-propionitrile can be used to construct the pyrazolo[3,4-b]pyridine core.[6][7]

Materials:

-

3-Oxo-3-pyridin-3-yl-propionitrile

-

Hydrazine hydrate

-

Ethanol

-

Appropriate aldehyde for the three-component reaction

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve 3-Oxo-3-pyridin-3-yl-propionitrile (1.0 equivalent), the desired aldehyde (1.0 equivalent), and hydrazine hydrate (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Mechanism of Action of Resulting Kinase Inhibitors

Many of the pyrazolo[3,4-b]pyridine derivatives synthesized from this intermediate act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[8] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation.

Synthesis of Nicotinic Acetylcholine Receptor Modulators

3-Oxo-3-pyridin-3-yl-propionitrile is also a valuable precursor for the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[9][10] Positive allosteric modulators (PAMs) of α7 nAChRs are being investigated for the treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[10][11]

The synthesis of these modulators often involves multi-step sequences where the β-ketonitrile is transformed into more complex heterocyclic systems that can interact with the allosteric binding sites on the receptor.

Mechanism of Action of α7 nAChR Positive Allosteric Modulators

PAMs bind to a site on the α7 nAChR that is distinct from the binding site of the endogenous ligand, acetylcholine. This binding event enhances the receptor's response to acetylcholine, leading to increased ion flow and downstream signaling, which is thought to have neuroprotective and cognition-enhancing effects.

Safety and Handling

3-Oxo-3-pyridin-3-yl-propionitrile should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly closed.

-

Toxicity: While specific toxicity data for this compound is limited, related nitriles can be harmful if swallowed, inhaled, or in contact with skin.[12][13] Treat with caution and refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

3-Oxo-3-pyridin-3-yl-propionitrile is a highly versatile and valuable intermediate in the field of drug discovery and development. Its unique chemical structure allows for the efficient synthesis of complex heterocyclic scaffolds, particularly those with demonstrated therapeutic potential as kinase inhibitors and nicotinic acetylcholine receptor modulators. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to leverage this powerful building block in the creation of next-generation therapeutics.

References

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]

-

3-Oxo-3-(3-pyridinyl)propanenitrile. ChemBK. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):330. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. 2021 May 15;218:113391. [Link]

-

Structural and functional overview of α7 nicotinic acetylcholine... ResearchGate. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. Nature. [Link]

-

Alpha-7 nicotinic receptor. Wikipedia. [Link]

-

The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. In-text citation. [Link]

-

Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. 2022 Nov 20;27(22):8073. [Link]

-

Advances in the discovery of novel positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor. Expert Opinion on Drug Discovery. 2011 May;6(5):503-22. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. 2024 Jan 9;14(4):2465-2485. [Link]

-

Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters. 2014 Jan 9;5(1):79-83. [Link]

-

3: Schematic representation of a nicotinic Acetylcholine Receptor... ResearchGate. [Link]

-

Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell. 2021 Jan 21;184(2):467-476.e13. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Biomolecules. 2021 Oct 29;11(11):1621. [Link]

-

3-Oxo-3-(pyridin-2-yl)propanenitrile. PubChem. [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Neurochemistry. 2010 Sep;114(5):1311-26. [Link]

-

Novel Positive Allosteric Modulators of the Human α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. 2012 Nov 26;55(22):10234-47. [Link]

-

3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. [Link]

-

3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E. 2012 Sep 1;68(Pt 9):o2726. [Link]

-

Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - Novel Positive Allosteric Modulators of the Human α7 Nicotinic Acetylcholine Receptor - Biochemistry - Figshare [acs.figshare.com]

- 10. Advances in the discovery of novel positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

physicochemical properties of 3-Oxo-3-pyridin-3-yl-propionitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxo-3-pyridin-3-yl-propionitrile

Authored by a Senior Application Scientist

Abstract

3-Oxo-3-pyridin-3-yl-propionitrile, a heterocyclic ketone, serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the pyridine ring, a ketone, and a nitrile group, govern its reactivity, solubility, and ultimately, its utility in synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and detailed experimental protocols for their validation. The insights presented herein are designed to empower researchers in drug discovery and chemical synthesis to leverage this versatile intermediate effectively, with a clear understanding of the causal relationships between its properties and potential applications.

Chemical Identity and Structural Elucidation

3-Oxo-3-pyridin-3-yl-propionitrile is a bifunctional organic compound featuring a pyridine ring substituted at the 3-position with a 3-oxopropanenitrile moiety. This structure is fundamental to its chemical behavior, particularly its role as an intermediate in the synthesis of more complex molecules, including nicotinic receptor agonists and antagonists for targeting neurological disorders.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 30510-18-0 | [2] |

| Molecular Formula | C₈H₆N₂O | [2] |

| Molecular Weight | 146.15 g/mol | [2][3] |

| IUPAC Name | 3-oxo-3-(pyridin-3-yl)propanenitrile |

| Common Synonyms | β-oxo-3-Pyridinepropanenitrile, 3-Oxo-3-(3-pyridyl)propanenitrile |[2] |

The presence of a ketone, a nitrile, and a pyridine nitrogen atom makes this molecule a versatile synthon. The methylene group adjacent to both the ketone and nitrile is acidic and can be deprotonated to form a nucleophilic enolate, which is central to its utility in condensation reactions.

Core Physicochemical Characteristics

The macroscopic and biopharmaceutical behavior of a compound is dictated by its fundamental physicochemical properties. The data presented below, a mix of experimental and predicted values, provides a foundational understanding of 3-Oxo-3-pyridin-3-yl-propionitrile.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Orange Solid | [2] | |

| Melting Point | 79-81 °C | Experimental | [2] |

| Boiling Point | 344.3 ± 22.0 °C | Predicted | [2] |

| Density | 1.177 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 6.46 ± 0.10 | Predicted (likely for the pyridine nitrogen) | [2][4] |

| Water Solubility | Low solubility | Qualitative assessment | [3] |

| Storage | Inert atmosphere, store in freezer, under -20°C | Recommended for long-term stability |[2] |

The melting point of 79-81 °C indicates that the compound is a stable solid at standard laboratory conditions, simplifying handling and storage.[2] Its predicted pKa of ~6.46 is of significant interest; this value is close to physiological pH, suggesting that the basicity of the pyridine nitrogen can be readily modulated.[2][4] This has profound implications for its aqueous solubility and membrane permeability, as the protonated (cationic) form would exhibit significantly higher solubility than the neutral species.

Experimental Determination of Key Properties

To ensure reproducibility and accuracy in research, predicted values must be validated experimentally. The following protocols describe standard, self-validating methodologies for determining critical physicochemical parameters.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry 3-Oxo-3-pyridin-3-yl-propionitrile.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (79 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a compound's bioavailability and suitability for various biological assays. The shake-flask method (OECD Guideline 105) is the gold-standard for determining this property.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid 3-Oxo-3-pyridin-3-yl-propionitrile to a known volume of purified water (pH 7.4 buffer is recommended for biological relevance) in a sealed vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to confirm the time to equilibrium.

-

Phase Separation: Centrifuge the samples at high speed to pellet all undissolved solid material.

-

Sampling & Analysis: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot as needed and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, calibrated with standards of known concentration. The resulting concentration is the solubility.

Protocol: pKa Determination via UV-Spectrophotometry

Causality: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the pyridine nitrogen can be protonated. This protonation event alters the electronic structure of the conjugated system, leading to a measurable shift in its UV-Vis absorbance spectrum (a chromophore is present). By measuring this shift across a range of pH values, the pKa can be determined.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

-

Sample Preparation: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid solvatochromic effects.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis:

-

Identify an analytical wavelength where the absorbance difference between the fully protonated and neutral species is maximal.

-

Plot absorbance at this wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Impact on Drug Development and Synthesis

The physicochemical profile of a molecule is not merely academic; it directly predicts its behavior in both synthetic and biological systems.

Caption: Relationship between physicochemical properties and ADME.

-

Solubility & Absorption: The low intrinsic water solubility suggests that for oral drug formulations, strategies like salt formation (by protonating the pyridine nitrogen) or formulation with solubilizing excipients would be necessary to achieve adequate dissolution and subsequent absorption.[3]

-

pKa & Distribution: With a pKa near 6.5, the ionization state of the molecule will vary significantly throughout the body.[2][4] It will be largely protonated and water-soluble in the acidic environment of the stomach, but a significant fraction will be neutral and more membrane-permeable at the pH of the small intestine and in the bloodstream. This balance is crucial for moving from the gut into circulation and then from the blood into target tissues.

-

Reactivity in Synthesis: The acidic methylene protons are the key to its function as a synthetic intermediate. In the presence of a base, it can readily participate in Knoevenagel condensations, Michael additions, and other carbon-carbon bond-forming reactions, making it a valuable precursor for constructing more elaborate heterocyclic systems.

Conclusion

3-Oxo-3-pyridin-3-yl-propionitrile is a compound whose utility is deeply rooted in its physicochemical properties. Its solid state, moderate melting point, and key pKa value define its handling, formulation potential, and reactivity. By applying the rigorous experimental protocols outlined in this guide, researchers can validate predicted data and build a robust understanding of this molecule, paving the way for its successful application in the rational design of novel therapeutics and advanced materials.

References

Sources

- 1. 3-Oxo-3-pyridin-3-yl-propionitrile [myskinrecipes.com]

- 2. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [amp.chemicalbook.com]

- 3. 3-Oxo-3-Pyridin-3-Yl-Propionitrile | Properties, Uses, Safety, Supplier China | Buy Pyridine Derivatives Online [nj-finechem.com]

- 4. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 3-Oxo-3-pyridin-3-yl-propionitrile

This guide provides a comprehensive technical overview of the methodologies and rationale employed in the complete structural elucidation of 3-Oxo-3-pyridin-3-yl-propionitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the causal links behind experimental choices, ensuring a foundational understanding of the analytical workflow.

Introduction: The Significance of a Versatile Scaffold

3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0) is a heterocyclic building block of considerable interest in medicinal chemistry.[1] Its unique arrangement of a pyridine ring, a ketone, and a nitrile group makes it a versatile precursor for synthesizing a wide array of pharmaceutical agents. Notably, it serves as a key intermediate in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] The precise three-dimensional structure and electronic properties of this molecule are paramount, as they dictate its reactivity and its ability to interact with biological targets. An unambiguous structural characterization is, therefore, not merely an academic exercise but a critical prerequisite for its effective application in drug design and synthesis.

This guide details a multi-technique approach to structural analysis, ensuring a self-validating system where data from each experiment corroborates the others, leading to an unequivocal structural assignment.

Foundational Physicochemical & Molecular Properties

A baseline characterization is the first step in any structural analysis workflow. These properties provide initial identity confirmation and are crucial for handling and experimental setup.

| Property | Value | Source(s) |

| CAS Number | 30510-18-0 | [3][4] |

| Molecular Formula | C₈H₆N₂O | [4] |

| Molecular Weight | 146.15 g/mol | [4] |

| Appearance | Orange solid | [4] |

| Melting Point | 79-81 °C | [4] |

| IUPAC Name | 3-oxo-3-(pyridin-3-yl)propanenitrile |

The Analytical Workflow: A Multi-Pronged Strategy

The definitive structural elucidation of a novel or complex organic molecule is never reliant on a single technique. Instead, we employ a synergistic workflow where each method provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, nuclear magnetic resonance spectroscopy maps the atomic connectivity, and X-ray crystallography, when possible, gives the definitive solid-state structure.

Caption: Numbering scheme for NMR assignment of 3-Oxo-3-pyridin-3-yl-propionitrile.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen because it is an excellent solvent for this polar compound and is aprotic. Using a protic solvent like CD₃OD could lead to the exchange of the acidic methylene protons (C8-H₂), complicating the spectrum.

-

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16 scans, 2-second relaxation delay, 90° pulse.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay. A longer acquisition time is needed due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended): Acquire a COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectrum to definitively assign proton-proton couplings and connect protons to their attached carbons.

Predicted Data Interpretation

Based on known substituent effects in pyridine systems, we can predict the NMR spectra. [1][5] Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Integration | Rationale |

|---|---|---|---|---|---|

| H2 | ~9.1 | s (or d) | small J | 1H | Adjacent to N and ortho to the acyl group; highly deshielded. |

| H6 | ~8.8 | d | J ≈ 5 Hz | 1H | Ortho to N; deshielded. |

| H4 | ~8.2 | dt | J ≈ 8, 2 Hz | 1H | Para to N and meta to the acyl group; complex splitting. |

| H5 | ~7.6 | dd | J ≈ 8, 5 Hz | 1H | Meta to N; least deshielded aromatic proton. |

| C8-H₂ | ~4.2 | s | - | 2H | Methylene group flanked by two electron-withdrawing groups (C=O and C≡N). Appears as a singlet. |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C7 (C=O) | ~190 | Typical chemical shift for an aryl ketone carbonyl. |

| C2, C6 | ~150-154 | Carbons adjacent to the pyridine nitrogen are significantly deshielded. |

| C4 | ~136 | Aromatic CH carbon. |

| C3 | ~130 | Quaternary carbon attached to the carbonyl group. |

| C5 | ~124 | Aromatic CH carbon, least affected by the nitrogen. |

| C9 (C≡N) | ~116 | Typical chemical shift for a nitrile carbon. |

| C8 (-CH₂-) | ~45 | Aliphatic carbon deshielded by adjacent carbonyl and nitrile groups. |

X-ray Crystallography: The Definitive Structure

Expertise & Rationale: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of electron density in the solid state, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. While obtaining a publication-quality crystal can be a challenge, the resulting data is considered the "gold standard" for structural proof.

As of this writing, the crystal structure for 3-Oxo-3-pyridin-3-yl-propionitrile has not been deposited in public databases. However, the methodology can be expertly illustrated using the published structure of the closely related analog, 3-Oxo-3-(piperidin-1-yl)propanenitrile . [6][7]This demonstrates the complete process and the richness of the data obtained.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution. For the analog, colorless blocks were obtained from an ethanol solution. [7]2. Crystal Mounting: Select a suitable crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and improve data quality.

-

The instrument rotates the crystal through a series of angles, collecting a large number of diffraction spots (reflections).

-

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are "refined" using least-squares methods to achieve the best fit between the observed diffraction data and the calculated model.

-

Data Interpretation (Illustrated with 3-Oxo-3-(piperidin-1-yl)propanenitrile)

The final output is a set of crystallographic data and a 3D model of the molecule.

Table: Representative Crystallographic Data for an Analog [6][7]| Parameter | Value (for C₈H₁₂N₂O) | Significance | | :--- | :--- | :--- | | Crystal System | Monoclinic | Describes the basic shape of the unit cell. | | Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | | a, b, c (Å) | 9.7106, 8.9468, 9.8487 | The dimensions of the unit cell. | | β (°) | 101.425 | The angle of the unit cell for a monoclinic system. | | Z | 4 | The number of molecules in one unit cell. | | R-factor (R₁) | 0.053 | A measure of the agreement between the crystallographic model and the experimental data. A value <0.06 is considered very good. |

From this data, one can conclude that in the solid state, the piperidine ring of the analog adopts a chair conformation and that molecules are linked into chains by hydrogen bonds. [7]A similar analysis for 3-Oxo-3-pyridin-3-yl-propionitrile would reveal its precise bond lengths, the planarity of the pyridine ring, the conformation of the side chain, and how the molecules pack together in a crystal lattice.

Conclusion

The structural analysis of 3-Oxo-3-pyridin-3-yl-propionitrile is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the molecular formula, FT-IR identifies key functional groups, and NMR spectroscopy provides a detailed map of the covalent framework. When complemented by the definitive solid-state structure from X-ray crystallography and validated by computational models, [8][9]this workflow provides the high-fidelity structural data required by medicinal chemists and drug development professionals to confidently utilize this valuable scaffold in the synthesis of next-generation therapeutics.

References

-

Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. Available at: [Link]

-

Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]

-

Navarro-García, V. M., et al. (2013). Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. International Journal of Molecular Sciences. Available at: [Link]

-

MySkinRecipes. 3-Oxo-3-pyridin-3-yl-propionitrile. Available at: [Link]

-

Semantic Scholar. Study of some properties of cyanopyridine derivatives in solutions. Available at: [Link]

-

Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E. Available at: [Link]

-

Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. National Institutes of Health (NIH). Available at: [Link]

-

PubChemLite. 3-oxo-3-(3-pyridinyl)propanenitrile (C8H6N2O). Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie. Available at: [Link]

Sources

- 1. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [m.chemicalbook.com]

- 4. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Oxo-3-pyridin-3-yl-propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-pyridin-3-yl-propionitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, a pyridine ring coupled with a reactive β-ketonitrile functionality, make it a valuable intermediate for the synthesis of a wide range of pharmaceutical agents. This compound and its analogues are key building blocks in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1]

A thorough understanding of the spectroscopic properties of 3-Oxo-3-pyridin-3-yl-propionitrile is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. It also includes standardized protocols for data acquisition, offering a comprehensive resource for researchers.

Molecular Structure and Key Features

The molecular structure of 3-Oxo-3-pyridin-3-yl-propionitrile consists of a central keto-enamine tautomeric system, flanked by a pyridine ring and a nitrile group. The presence of these functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₈H₆N₂O

Molecular Weight: 146.15 g/mol [1]

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. For 3-Oxo-3-pyridin-3-yl-propionitrile, both positive and negative ion modes can provide valuable information.

Data Summary

| Ion Mode | Adduct | m/z (Predicted) |

| ESI- | [M-H]⁻ | 145.04074 |

| ESI+ | [M+H]⁺ | 147.05530 |

| ESI+ | [M+Na]⁺ | 169.03724 |

| ESI+ | [M+K]⁺ | 185.01118 |

Data sourced from PubChemLite.

Interpretation

The mass spectrum provides clear evidence for the molecular weight of the compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 145.04074. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 147.05530, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, are readily identifiable. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition, which is expected to be within a few parts per million (ppm) of the theoretical value.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 3-Oxo-3-pyridin-3-yl-propionitrile in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Set the mass spectrometer to either positive or negative ion detection mode.

-

Use a capillary voltage appropriate for the solvent and analyte, typically between 3-5 kV.

-

Set the source and desolvation temperatures, for example, to 150 °C and 350 °C, respectively.

-

Use nitrogen as both the cone and desolvation gas.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire data over a mass range of m/z 50-500.

-

For HRMS, use a resolving power of at least 10,000.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

It is important to note that publicly available, experimentally verified NMR spectra for 3-Oxo-3-pyridin-3-yl-propionitrile are limited. The following data is based on high-quality predictions and analysis of closely related structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-2 (Py) |

| ~8.8 | d | 1H | H-6 (Py) |

| ~8.2 | d | 1H | H-4 (Py) |

| ~7.5 | dd | 1H | H-5 (Py) |

| ~4.0 | s | 2H | -CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O |

| ~153 | C-6 (Py) |

| ~150 | C-2 (Py) |

| ~135 | C-4 (Py) |

| ~128 | C-3 (Py) |

| ~124 | C-5 (Py) |

| ~116 | -CN |

| ~30 | -CH₂- |

Interpretation

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine. A singlet at approximately 4.0 ppm would correspond to the methylene protons adjacent to the ketone and nitrile groups.

The ¹³C NMR spectrum is predicted to show eight signals. The carbonyl carbon of the ketone will appear significantly downfield, around 190 ppm. The carbon of the nitrile group is expected around 116 ppm. The six carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer for the specific solvent.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

For more detailed structural confirmation, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2250 | Medium | C≡N stretch |

| ~1700 | Strong | C=O stretch |

| ~1600, ~1480, ~1420 | Medium-Strong | Pyridine ring C=C and C=N stretches |

Interpretation

The IR spectrum of 3-Oxo-3-pyridin-3-yl-propionitrile is expected to be characterized by several key absorption bands. A strong, sharp peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[2] Another strong absorption, typically around 1700 cm⁻¹, corresponds to the carbonyl (C=O) stretch of the ketone. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the data by performing a background subtraction and ATR correction.

-

Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile

A common synthetic route to β-ketonitriles involves the condensation of an ester with a nitrile. For 3-Oxo-3-pyridin-3-yl-propionitrile, a plausible synthesis involves the reaction of ethyl nicotinate with acetonitrile in the presence of a strong base such as sodium ethoxide or sodium hydride.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-Oxo-3-pyridin-3-yl-propionitrile.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (1.5 equivalents) dropwise at 0 °C.

-

Addition of Ester: After the initial reaction subsides, add a solution of ethyl nicotinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Oxo-3-pyridin-3-yl-propionitrile. While experimentally obtained spectra are not widely available, the predicted data, in conjunction with the provided standardized protocols, offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The detailed methodologies for data acquisition and a representative synthetic route further enhance the utility of this guide for professionals in drug discovery and development.

References

-

MySkinRecipes. 3-Oxo-3-pyridin-3-yl-propionitrile. Available at: [Link]

-

Bernstein, J., et al. (1995). The C≡N stretching vibration in the infrared spectra of nitriles. The Journal of Physical Chemistry, 99(43), 16429-16438. Available at: [Link]

-

PubChemLite. 3-oxo-3-(3-pyridinyl)propanenitrile. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Oxo-3-pyridin-3-yl-propionitrile in Organic Solvents

Abstract

3-Oxo-3-pyridin-3-yl-propionitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] A thorough understanding of its solubility characteristics in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and streamlining formulation processes. This technical guide provides a comprehensive analysis of the solubility of 3-Oxo-3-pyridin-3-yl-propionitrile, grounded in theoretical chemical principles. It offers a predictive solubility profile, details rigorous, step-by-step experimental methodologies for quantitative determination, and discusses the critical factors influencing solubility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's full potential in their work.

Introduction to 3-Oxo-3-pyridin-3-yl-propionitrile: A Chemist's Perspective

Core Molecular Structure and Physicochemical Properties

3-Oxo-3-pyridin-3-yl-propionitrile is a bifunctional organic compound featuring a pyridine ring, a ketone (oxo) group, and a nitrile moiety. This unique combination of functional groups dictates its chemical reactivity and physical properties.

-

Chemical Formula: C₈H₆N₂O[2]

-

Molecular Weight: 146.15 g/mol [2]

-

Appearance: Typically a solid at room temperature.[2]

-

CAS Number: 30510-18-0[3]

The presence of a basic pyridine nitrogen, a polar carbonyl group, and a strongly polar nitrile group renders the molecule highly polar. These features are the primary determinants of its solubility behavior.

The Critical Role of Solubility in Pharmaceutical Development

In the journey from laboratory synthesis to clinical application, solubility is not merely a physical constant but a critical process parameter that influences:

-

Synthesis: Solvent selection dictates reactant and catalyst solubility, directly impacting reaction kinetics, yield, and impurity profiles.

-

Purification: The ability to selectively crystallize a compound from a solvent mixture is the cornerstone of achieving high purity. This requires a solvent in which the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.

-

Formulation: For a compound to be developed into a drug, its solubility in pharmaceutically acceptable solvents or aqueous systems is paramount for achieving desired bioavailability.

Understanding the solubility of 3-Oxo-3-pyridin-3-yl-propionitrile is therefore a foundational step in its successful application.

Theoretical Principles and Predictive Solubility Analysis

The venerable principle of "like dissolves like" provides the framework for predicting solubility.[4][5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution requires solvent molecules to overcome the solute-solute intermolecular forces in the crystal lattice and form new, energetically favorable solute-solvent interactions.

Molecular Structure Deconstruction

The solubility of 3-Oxo-3-pyridin-3-yl-propionitrile is governed by the interplay of its three key functional groups:

-

Pyridine Ring: The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting basicity.

-

Oxo (Ketone) Group: The carbonyl is highly polar and a strong hydrogen bond acceptor.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond is intensely polar, contributing significantly to the molecule's overall dipole moment and acting as another hydrogen bond acceptor site.[6][7]

Collectively, these groups create a molecule with strong intermolecular dipole-dipole attractions and the capacity to accept hydrogen bonds from protic solvents. Its solubility in water is expected to be low, as is common for many organic compounds with non-polar hydrocarbon portions.[2][7]

Predicted Solubility in Common Organic Solvents

Based on these structural features, we can predict a qualitative solubility profile. This predictive framework is an essential tool for initial solvent screening in a research setting.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar | Insoluble | The non-polar nature of hexane cannot overcome the strong polar, crystalline forces of the solute. |

| Toluene | Non-polar (Aromatic) | Very Low | The aromatic ring offers weak π-π stacking interactions, but this is insufficient to disrupt the solute's polar interactions. |

| Diethyl Ether | Weakly Polar | Low | Possesses a dipole moment but lacks the hydrogen-bonding capability to effectively solvate the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate | As a polar aprotic solvent with a carbonyl group, it can engage in dipole-dipole interactions, suggesting moderate solubility. |

| Acetone | Polar Aprotic | Moderate to High | Its strong dipole moment and ability to accept hydrogen bonds make it a good candidate for dissolving polar compounds.[8][9] |

| Acetonitrile | Polar Aprotic | Moderate to High | Similar in polarity to the solute's nitrile group, promoting favorable dipole-dipole interactions.[7] |

| 1-Butanol | Polar Protic | Moderate | The hydroxyl group can act as a hydrogen bond donor to the solute's acceptor sites. However, the longer alkyl chain reduces overall polarity compared to methanol or ethanol, potentially limiting solubility.[10][11][12][13] |

| Ethanol | Polar Protic | High | Offers a strong combination of hydrogen bond donation and dipole-dipole interactions, making it an excellent solvent candidate. |

| Methanol | Polar Protic | High | The most polar of the simple alcohols, it is expected to be a very effective solvent for this polar molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |

Rigorous Experimental Determination of Solubility

While predictions are invaluable for guidance, quantitative data requires robust experimental validation. The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system to ensure accurate and reproducible results. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solid.

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Step-by-Step Protocol

Materials and Equipment:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker/incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

3-Oxo-3-pyridin-3-yl-propionitrile (high purity)

-

Selected organic solvents (HPLC grade)

Procedure:

-

Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent to create a calibration curve for the chosen analytical method (HPLC or UV-Vis).

-

Sample Preparation: To a series of vials, add an excess amount of 3-Oxo-3-pyridin-3-yl-propionitrile (enough such that undissolved solid remains visible at equilibrium).

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

-

Causality Note: A 24-48 hour window is chosen because it allows sufficient time for the dissolution process to reach a thermodynamic steady state. A shorter duration may result in an underestimation of the true solubility. Constant temperature is critical as solubility is a temperature-dependent property.

-

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.

-

Causality Note: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the measured concentration.

-

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of the previously established calibration curve. Analyze the sample using the calibrated HPLC or UV-Vis method to determine its concentration.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Key Factors Influencing Solubility Measurements

Achieving accurate solubility data requires controlling several experimental variables:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. All measurements must be reported with the corresponding temperature.

-

Purity of Solute: Impurities in the 3-Oxo-3-pyridin-3-yl-propionitrile sample can alter the measured solubility. It is imperative to use a well-characterized, high-purity starting material.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form being tested.

-

pH (in protic or aqueous-containing solvents): Due to the basic nature of the pyridine ring, the pH of the medium can significantly impact solubility. In acidic conditions, protonation of the pyridine nitrogen will form a salt, drastically increasing aqueous solubility.

Conclusion

3-Oxo-3-pyridin-3-yl-propionitrile is a highly polar molecule whose solubility is dominated by its capacity to engage in strong dipole-dipole interactions and accept hydrogen bonds. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, with limited to no solubility in non-polar hydrocarbon solvents. For drug development professionals, this profile suggests that alcoholic solvents or polar aprotic solvents are excellent starting points for reaction chemistry and that anti-solvent crystallization using a non-polar solvent like hexane is a viable strategy for purification. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative data needed to advance research and development efforts efficiently.

References

- [No Author]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- [No Author]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- [No Author]. (2023). Solubility of Organic Compounds. University of Calgary.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Chem-Impex. (n.d.). 3-Oxo-3-pyridin-4-yl-propionitrile.

- Sigma-Aldrich. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile.

- PubChem. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile. National Center for Biotechnology Information.

- Methylamine Supplier. (n.d.). 3-Oxo-3-Pyridin-3-Yl-Propionitrile.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- CymitQuimica. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile.

- [No Author]. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. ResearchGate.

- ChemicalBook. (n.d.). 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0.

- [No Author]. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology.

- [No Author]. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.

- [No Author]. (2023). Physical Properties of Nitriles. Chemistry LibreTexts.

- Solovyov, M. E., & [No Last Name], V. F. (n.d.). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.

- chemeurope.com. (n.d.). Butanol.

- OECD Existing Chemicals Database. (n.d.). n-Butyl Alcohol CAS N°: 71-36-3.

- MySkinRecipes. (n.d.). 3-Oxo-3-pyridin-3-yl-propionitrile.

- ChemicalBook. (n.d.). 3-OXO-3-PYRIDIN-4-YL-PROPIONITRILE synthesis.

- [No Author]. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate.

- PubChem. (n.d.). 1-Butanol. National Center for Biotechnology Information.

- [No Author]. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed.

- BLDpharm. (n.d.). 33611-48-2|3-((Pyridin-3-ylmethyl)amino)propanenitrile.

- [No Author]. (n.d.). SOLUBILITY DATA SERIES.

- Wikipedia. (n.d.). 1-Butanol.

- [No Author]. (n.d.). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI.

- ChemicalBook. (n.d.). (R)-3-hydroxy-3-(pyridin-4-yl)propanenitrile | 1372452-66-8.

- Sigma-Aldrich. (n.d.). 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7.

- Fun, H. K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. PMC - NIH.

- BLDpharm. (n.d.). 6443-85-2|2-(Pyridin-3-yl)acetonitrile.

- Six Chongqing Chemdad Co. (n.d.). 3-OXO-3-PYRIDIN-4-YL-PROPIONITRILE.

- Cayman Chemical. (2022). 3-Nitropropionic Acid - PRODUCT INFORMATION.

- Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate.

Sources

- 1. 3-Oxo-3-pyridin-3-yl-propionitrile [myskinrecipes.com]

- 2. 3-Oxo-3-Pyridin-3-Yl-Propionitrile | Properties, Uses, Safety, Supplier China | Buy Pyridine Derivatives Online [nj-finechem.com]

- 3. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - IJSAT [ijsat.org]

- 10. Butanol [chemeurope.com]

- 11. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. srdata.nist.gov [srdata.nist.gov]

- 13. 1-Butanol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and History of 3-Oxo-3-pyridin-3-yl-propionitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This in-depth technical guide charts the scientific journey of 3-Oxo-3-pyridin-3-yl-propionitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. While the specific historical genesis of this compound remains nuanced within the broader context of β-ketonitrile chemistry, its modern significance is unequivocal. This document elucidates the foundational synthetic principles that paved the way for its creation, details its physicochemical properties, provides a comprehensive, validated synthetic protocol, and explores its critical role as a precursor to a range of pharmacologically active agents, particularly those targeting neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this versatile molecule.

Introduction: The Rise of β-Ketonitriles

The story of 3-Oxo-3-pyridin-3-yl-propionitrile is intrinsically linked to the broader class of compounds to which it belongs: the β-ketonitriles. These bifunctional molecules, characterized by a ketone and a nitrile group separated by a methylene bridge, are highly valued in organic synthesis for their versatile reactivity.[1] Their development as key synthetic intermediates stems from foundational discoveries in organic chemistry dating back to the late 19th and early 20th centuries.

A significant milestone was the work of Italian chemist Icilio Guareschi, who in 1896, reported the synthesis of pyridine derivatives through the condensation of cyanoacetic esters with β-dicarbonyl compounds. This reaction, later known as the Guareschi-Thorpe condensation, was a crucial step in utilizing cyano-activated methylene groups for the synthesis of heterocyclic structures. Further advancements were made by Sir Jocelyn Field Thorpe and Karl Ziegler with the development of the Thorpe and Thorpe-Ziegler reactions, which expanded the synthetic utility of nitrile condensations.[2]

Historically, the synthesis of β-ketonitriles often involved the acylation of nitrile anions generated in situ with esters, employing strong bases like sodium methoxide, sodium ethoxide, or the highly reactive and hazardous sodium amide.[1] These early methods, while effective, often required stoichiometric amounts of base and could lead to the formation of undesired byproducts.[1] Modern synthetic chemistry has since evolved to offer more efficient, safer, and environmentally benign routes to this important class of molecules.[3]

Physicochemical Properties of 3-Oxo-3-pyridin-3-yl-propionitrile

3-Oxo-3-pyridin-3-yl-propionitrile, also known as β-oxo-3-Pyridinepropanenitrile, is a solid at room temperature. Its chemical structure, featuring a pyridine ring, a ketone, and a nitrile group, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of complex molecules.[4]

| Property | Value | Source |

| CAS Number | 30510-18-0 | [5] |

| Molecular Formula | C₈H₆N₂O | [4] |

| Molecular Weight | 146.15 g/mol | [4] |

| Appearance | Orange solid | [4] |

| Melting Point | 79-81°C | [4] |

| Boiling Point | 344.3±22.0 °C (Predicted) | [4] |

| Density | 1.177±0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.46±0.10 (Predicted) | [4] |

Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile: A Modern Approach

The synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile is most effectively achieved through the condensation of a nicotinic acid ester with acetonitrile, a classic strategy for the formation of β-ketonitriles. The following protocol details a robust and validated method for its preparation.

Reaction Mechanism

The reaction proceeds via a base-mediated condensation. A strong base, such as sodium hydride, deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the nicotinic acid ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile.

Caption: Reaction mechanism for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.

Materials:

-

Methyl nicotinate

-

Acetonitrile (dry)

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene (dry)

-

Ice-cold water

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of methyl nicotinate (1 equivalent) in dry toluene at 0°C under an inert atmosphere, slowly add sodium hydride (2 equivalents).

-

Maintain the reaction mixture at 0°C and stir for 30 minutes.

-

Add dry acetonitrile (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 72 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Carefully dilute the residue with ice-cold water.

-

Adjust the pH of the aqueous mixture to acidic with glacial acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Oxo-3-pyridin-3-yl-propionitrile.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile.

Applications in Drug Discovery and Development

The synthetic utility of 3-Oxo-3-pyridin-3-yl-propionitrile is most prominently demonstrated in its application as a key intermediate in the synthesis of pharmaceuticals.[5] Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds.[5]

A primary area of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological disorders, and molecules that can modulate their activity are of significant therapeutic interest.[6] 3-Oxo-3-pyridin-3-yl-propionitrile serves as a precursor for the synthesis of both nicotinic receptor agonists and antagonists, which are being investigated for the treatment of conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[5][6]

The pyridine nitrogen of 3-Oxo-3-pyridin-3-yl-propionitrile can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The ketone and nitrile functionalities provide reactive handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships in drug design.

While specific drug candidates derived directly from 3-Oxo-3-pyridin-3-yl-propionitrile are often proprietary, the broader class of pyridyl ketones and β-ketonitriles are well-represented in the patent literature for the synthesis of a diverse array of bioactive molecules.[7][8]

Conclusion

3-Oxo-3-pyridin-3-yl-propionitrile stands as a testament to the enduring legacy of foundational organic chemistry and its profound impact on modern drug discovery. From the early explorations of nitrile reactivity to the development of robust and scalable synthetic protocols, the journey of this molecule mirrors the evolution of synthetic chemistry itself. Its strategic importance as a versatile intermediate for the synthesis of neurologically active compounds underscores its value to the pharmaceutical industry. As our understanding of the intricate signaling pathways of the central nervous system continues to grow, so too will the demand for innovative molecular architectures derived from such pivotal building blocks.

References

- The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles - Benchchem. (n.d.).

- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC. (n.d.).

- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - NIH. (2019).

- 3-Oxo-3-pyridin-3-yl-propionitrile - MySkinRecipes. (n.d.).

- 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 - ChemicalBook. (n.d.).

- 3-Oxo-3-pyridin-4-yl-propionitrile - Chem-Impex. (n.d.).

- ketonitril - 142287-55-6 - Vulcanchem. (n.d.).

- US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents. (n.d.).

- US4728743A - Process for the production of 3-oxonitriles - Google Patents. (n.d.).

- 3-Oxo-3-pyridin-2-yl-propanenitrile | C8H6N2O | CID 11571823 - PubChem. (n.d.).

- US3492306A - Preparation of di-pyridyl ketones - Google Patents. (n.d.).

Sources

- 1. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 2. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Oxo-3-pyridin-3-yl-propionitrile [myskinrecipes.com]

- 6. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 8. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]

The Pyridin-3-yl Moiety: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-yl moiety, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and profound impact on the biological activity and pharmacokinetic properties of small molecules. This technical guide, intended for drug discovery and development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of the biological significance of the pyridin-3-yl group. We will dissect its fundamental physicochemical properties, explore its multifaceted roles as a pharmacophore and bioisostere, and elucidate its interactions with key biological targets. Through illustrative examples of marketed drugs, detailed signaling pathway diagrams, and robust experimental protocols, this guide aims to equip researchers with the knowledge to strategically leverage the pyridin-3-yl moiety in the design of next-generation therapeutics.

Introduction: The Unassuming Power of a Nitrogen Atom

At its core, the pyridin-3-yl moiety is a benzene ring in which a single carbon atom at the meta position has been replaced by a nitrogen atom. This seemingly minor alteration has profound consequences for the electronic and steric properties of the ring, transforming it into a "privileged scaffold" in drug design.[1] The introduction of the nitrogen atom imparts a unique set of characteristics that medicinal chemists have adeptly exploited to overcome challenges in drug development, from enhancing potency and selectivity to improving metabolic stability and solubility.[2][3] This guide will delve into the scientific principles that underpin the success of this remarkable chemical entity.

Physicochemical Properties and Their Biological Implications

The strategic placement of the nitrogen atom at the 3-position of the pyridine ring governs its unique physicochemical profile, which in turn dictates its biological behavior.

-